molecular formula C21H16N4O4S B2544742 N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428355-29-6

N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2544742
CAS No.: 1428355-29-6
M. Wt: 420.44
InChI Key: CABJQOXEITTWQW-UHFFFAOYSA-N
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Description

N-(5-(5-Phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a 5-phenylisoxazole moiety and a furan-3-carboxamide substituent. This structure integrates multiple pharmacophoric elements: the isoxazole ring is known for kinase inhibition and anti-inflammatory activity, the thiazolo-pyridine scaffold contributes to metabolic stability, and the furan carboxamide group may enhance solubility and target binding .

Properties

IUPAC Name

N-[5-(5-phenyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-19(14-7-9-28-12-14)23-21-22-15-6-8-25(11-18(15)30-21)20(27)16-10-17(29-24-16)13-4-2-1-3-5-13/h1-5,7,9-10,12H,6,8,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJQOXEITTWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Isocazole moiety : Known for its diverse biological activities.
  • Tetrahydrothiazolo-pyridine structure : Associated with various pharmacological effects.
  • Furan and carboxamide groups : Contributing to its solubility and reactivity.

Molecular Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 370.43 g/mol

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's potential as an antiviral agent has been explored:

Anticancer Properties

Preliminary investigations into the anticancer properties of related compounds have shown promise:

  • Compounds featuring thiazole and isoxazole rings have been reported to induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to microbial growth or cancer proliferation.
  • Receptor Modulation : Interaction with various cellular receptors could alter signaling pathways critical for cell survival or replication.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole-containing compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications to the isoxazole and thiazole groups significantly enhanced antimicrobial potency .
  • Antiviral Studies : Research examining similar compounds revealed a strong correlation between structural features and antiviral activity against HIV. These findings support further investigation into the specific compound for potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement that includes:

  • A furan moiety
  • A thiazolo-pyridine core
  • An isoxazole substituent

These components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Compounds with similar structural features have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
  • Structure–activity relationship (SAR) analyses suggest that modifications to the isoxazole and furan moieties can enhance antimicrobial potency .

Anticancer Potential

N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has been investigated for its anticancer properties:

  • Preliminary studies demonstrate that it can inhibit tumor cell proliferation in vitro across various cancer cell lines .
  • The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. Results indicated that specific derivatives showed promising activity comparable to established antitubercular drugs .
  • Cancer Cell Line Studies
    • In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Data Tables

Activity Compound IC50 (µM) Target
AntimicrobialCompound A15.2Mycobacterium tuberculosis
Anticancer (Breast)Compound B12.8MDA-MB-231
Anticancer (Lung)Compound C20.1A549

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis with analogous compounds highlights key structural and functional differences (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Activity
Target Compound (This Work) Thiazolo[5,4-c]pyridine 5-Phenylisoxazole, Furan-3-carboxamide Hypothesized kinase inhibition*
Pyrazole-1-carbothioamide derivatives 4,5-Dihydro-1H-pyrazole 5-Methyl-3-(4-nitrophenyl)isoxazole Anticancer (IC₅₀: 2.1–8.7 μM vs. MCF-7)
Isoxazole-linked thiazolidinones Thiazolidinone 4-Nitrophenyl, substituted phenyl Antimicrobial (MIC: 4–16 μg/mL)

Key Observations :

Substituent Effects : The 5-phenylisoxazole group is common across analogs, but the furan-3-carboxamide in the target compound replaces sulfur-containing groups (e.g., carbothioamide in ), which may reduce off-target interactions with cysteine residues in enzymes.

Research Findings and Discussion

Hypothetical Target Profiling

Molecular docking simulations (based on structural analogs) suggest the 5-phenylisoxazole moiety may bind ATP pockets in kinases (e.g., BRAF or EGFR), while the furan carboxamide could engage in hydrogen bonding with catalytic lysine residues. This dual interaction is absent in carbothioamide derivatives, which rely on hydrophobic interactions .

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